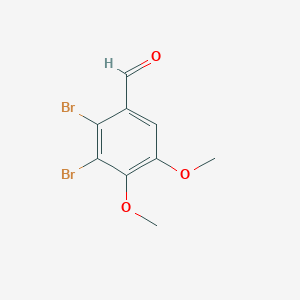

2,3-Dibromo-4,5-diméthoxybenzaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is a brominated derivative of benzaldehyde, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring

Applications De Recherche Scientifique

2,3-Dibromo-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of 2,3-Dibromo-4,5-dimethoxybenzaldehyde is α-glucosidase , an enzyme involved in carbohydrate synthesis and breakdown . This enzyme plays a crucial role in diabetes, viral infection, and cancer .

Mode of Action

2,3-Dibromo-4,5-dimethoxybenzaldehyde interacts with α-glucosidase, inducing minor conformational changes in the enzyme . The interaction between the compound and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds . The compound molecule is completely buried in the α-glucosidase binding pocket, with part of the molecule reaching the catalytic center and overlapping with the position of glucose .

Biochemical Pathways

The interaction of 2,3-Dibromo-4,5-dimethoxybenzaldehyde with α-glucosidase affects the carbohydrate synthesis and breakdown pathways . By inhibiting α-glucosidase, the compound delays the hydrolysis of carbohydrates, which can help alleviate postprandial hyperglycemia .

Result of Action

The inhibition of α-glucosidase by 2,3-Dibromo-4,5-dimethoxybenzaldehyde results in delayed carbohydrate hydrolysis and alleviated postprandial hyperglycemia . This makes the compound a potential α-glucosidase inhibitor for type 2 diabetes treatment .

Action Environment

The action of 2,3-Dibromo-4,5-dimethoxybenzaldehyde may be influenced by various environmental factors. For instance, the hydrophobicity of the environment can affect the formation of the active center in the enzyme molecules

Analyse Biochimique

Biochemical Properties

It is known that brominated compounds like this one can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could interact with various enzymes and proteins in a biochemical context, potentially influencing their function through mechanisms such as enzyme inhibition or activation .

Cellular Effects

Similar compounds have been found to exhibit cytotoxicity to cancer cells , suggesting that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could exert its effects at the molecular level through mechanisms such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4,5-dimethoxybenzaldehyde typically involves the bromination of 4,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

While specific industrial production methods for 2,3-Dibromo-4,5-dimethoxybenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dibromo-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

Oxidation: 2,3-Dibromo-4,5-dimethoxybenzoic acid.

Reduction: 2,3-Dibromo-4,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with only one bromine atom.

2,3-Dibromo-4,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

2,3-Dibromo-4,5-dimethoxybenzaldehyde is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Propriétés

IUPAC Name |

2,3-dibromo-4,5-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWPZHKAEDDEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide](/img/structure/B2405170.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)